molecular formula C17H26N2O4S B4489681 1-(ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide

1-(ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide

Cat. No.: B4489681
M. Wt: 354.5 g/mol
InChI Key: LZEBDOHMXHUWRI-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an ethanesulfonyl group, and a 4-methylphenoxyethyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethanesulfonyl group, and the attachment of the 4-methylphenoxyethyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Ethanesulfonyl Group: This step may involve sulfonylation reactions using ethanesulfonyl chloride under basic conditions.

    Attachment of 4-Methylphenoxyethyl Group: This can be accomplished through nucleophilic substitution reactions using 4-methylphenoxyethyl halides.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can modify the phenoxyethyl group or the piperidine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(Ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving sulfonyl groups.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide include:

    1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene: This compound shares the ethanesulfonyl group but differs in its aromatic substituents.

    2-(4-Methylphenoxy)ethylphosphinate: This compound has a similar phenoxyethyl group but contains a phosphinate moiety instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-24(21,22)19-11-8-15(9-12-19)17(20)18-10-13-23-16-6-4-14(2)5-7-16/h4-7,15H,3,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEBDOHMXHUWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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